N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glucosylceramide (d18:1/24:0) involves the synthesis of ceramide followed by glycosylation. Ceramide is synthesized through the condensation of sphingosine and a fatty acid. The glycosylation step involves the addition of glucose to the ceramide molecule, typically using glucosyltransferase enzymes under specific conditions .
Industrial Production Methods: Industrial production of glucosylceramide (d18:1/24:0) often involves biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for synthesis. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Glucosylceramide (d18:1/24:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application .
Major Products Formed: The major products formed from these reactions include modified glucosylceramides with different functional groups, which can be used in various scientific and industrial applications .
Scientific Research Applications
Glucosylceramide (d18:1/24:0) has a wide range of scientific research applications. In chemistry, it is used as a standard for hydrophilic interaction chromatography-based liquid chromatography mass spectroscopy. In biology, it plays a role in cell signaling and membrane structure. In medicine, it is studied for its potential role in cancer metastasis and other diseases. In industry, it is used in the production of various biotechnological products .
Mechanism of Action
The mechanism of action of glucosylceramide (d18:1/24:0) involves its role in cell signaling pathways. It interacts with specific proteins and receptors on the cell membrane, leading to the activation of signaling pathways such as the Wnt/β-catenin pathway. This interaction promotes processes like epithelial-mesenchymal transition, which is crucial in cancer metastasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glucosylceramide (d18:1/24:0) include glucosylceramide (d18:1/22:0) and glucosylceramide (d18:1/24:1(15Z)). These compounds share similar structures but differ in the length and saturation of the fatty acid chain .
Uniqueness: Glucosylceramide (d18:1/24:0) is unique due to its specific fatty acid chain length and saturation, which influence its biological activity and interactions with cellular components. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C48H93NO8 |
---|---|
Molecular Weight |
812.3 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46?,47?,48+/m0/s1 |
InChI Key |
POQRWMRXUOPCLD-AAAFHMTMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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